7-Hydroxy-4-oxo-4H-chromene-3-carbonitrile
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Overview
Description
7-Hydroxy-4-oxo-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-oxo-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method is the reaction of 4-oxo-4H-chromene-3-carbaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions . This reaction yields the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-oxo-4H-chromene-3-carbonitrile, while reduction of the carbonyl group can produce 7-hydroxy-4H-chromene-3-methanol .
Scientific Research Applications
7-Hydroxy-4-oxo-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl group.
Enzyme Inhibition: It can inhibit enzymes such as tyrosinase and acetylcholinesterase, which are involved in melanin production and neurotransmission, respectively.
Pathway Modulation: The compound can modulate signaling pathways related to cell growth and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
7-Hydroxy-4-oxo-4H-chromene-3-carbonitrile can be compared with other similar compounds in the chromene family:
2H/4H-Chromenes: These compounds share a similar core structure but differ in the position and type of substituents.
7-Hydroxychroman-2-carboxylic Acid: This compound has a similar hydroxyl group at the 7th position but differs in the presence of a carboxylic acid group instead of a nitrile group.
4-Oxo-2-vinyl-4H-chromene-3-carbonitrile: This derivative has a vinyl group at the 2nd position and exhibits unique spectral properties and reactivity.
Properties
CAS No. |
50743-37-8 |
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Molecular Formula |
C10H5NO3 |
Molecular Weight |
187.15 g/mol |
IUPAC Name |
7-hydroxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H5NO3/c11-4-6-5-14-9-3-7(12)1-2-8(9)10(6)13/h1-3,5,12H |
InChI Key |
INTWLMCUQXOHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C(C2=O)C#N |
Origin of Product |
United States |
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